molecular formula C18H22N4O3 B2576673 N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477859-35-1

N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2576673
CAS No.: 477859-35-1
M. Wt: 342.399
InChI Key: BJWZTJHKNDURSO-UHFFFAOYSA-N
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Description

N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxybenzyl group at position 5 and an isopropyl carboxamide moiety at position 2. The 4-methoxybenzyl group enhances lipophilicity, while the isopropyl carboxamide contributes to hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-oxo-N-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12(2)19-17(23)15-10-16-18(24)21(8-9-22(16)20-15)11-13-4-6-14(25-3)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWZTJHKNDURSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN2CCN(C(=O)C2=C1)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321164
Record name 5-[(4-methoxyphenyl)methyl]-4-oxo-N-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477859-35-1
Record name 5-[(4-methoxyphenyl)methyl]-4-oxo-N-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H22N4O3C_{18}H_{22}N_{4}O_{3} and a CAS number of 477859-35-1. Its structure includes a tetrahydropyrazolo core, which is known for various pharmacological activities.

1. Antiviral Activity

A series of studies have demonstrated the compound's potential as an inhibitor of HIV-1 integrase. In particular, it has been shown to inhibit the catalytic activity of HIV-1 integrase with an IC50 value of 74 nM and effectively suppress HIV-1 replication in cell cultures with an IC95 value of 63 nM . The structure-activity relationship (SAR) indicates that the coplanarity of metal-binding heteroatoms is crucial for optimal binding to the integrase active site.

2. Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo compounds exhibit anti-inflammatory properties. For instance, some analogs have shown significant inhibition against interleukin (IL)-17 and tumor necrosis factor-alpha (TNFα) production in cytokine release assays . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

3. Antitumor Activity

Pyrazolo derivatives are recognized for their antitumor effects due to their ability to inhibit various kinases involved in cancer progression. The compound has shown promising results against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

The biological activity of N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is primarily attributed to its interaction with specific enzymes and receptors:

  • HIV-1 Integrase Inhibition : The compound binds to the active site of integrase, preventing viral replication.
  • Kinase Inhibition : By targeting kinases like BRAF and EGFR, the compound disrupts signaling pathways essential for tumor growth.

Case Studies

Case Study 1: HIV Replication Inhibition
In a controlled laboratory setting, the efficacy of the compound was tested against HIV-infected cell lines. Results indicated a dose-dependent decrease in viral load correlating with increased concentrations of the compound. This study highlights its potential as an antiviral agent.

Case Study 2: Anti-inflammatory Response
In vivo studies demonstrated that administration of the compound in animal models led to a significant reduction in inflammatory markers associated with rheumatoid arthritis. The results underscore its therapeutic potential in managing chronic inflammatory conditions.

Data Summary Table

Biological ActivityIC50/EC50 ValuesReference
HIV-1 Integrase74 nM
HIV Replication63 nM
IL-17 Inhibition< 1 μM
TNFα Inhibition< 1 μM
BRAF(V600E)Not specified

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For example, molecular hybrids containing pyrazole rings have shown promising results against breast and colon cancer cells . The ability to induce apoptosis in tumor cells is a key feature of these compounds.

Enzyme Inhibition

N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance mechanisms. Studies involving structure-activity relationship analyses could elucidate its interaction with target enzymes .

Synthesis Methodologies

The synthesis of N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Core : This can be achieved through cyclization reactions involving hydrazones and appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of the methoxybenzyl group can be performed via nucleophilic substitution methods.
  • Final Modifications : Further functionalization may enhance biological activity or improve solubility.

Case Study 1: Antimicrobial Efficacy

A study published in Oriental Journal of Chemistry evaluated the antimicrobial properties of synthesized pyrazole derivatives. Results indicated that certain derivatives exhibited strong inhibition against E. coli and Candida albicans, suggesting that modifications to the pyrazole core can enhance antimicrobial activity .

Case Study 2: Anticancer Activity

Research conducted on sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy . The incorporation of the tetrahydropyrazolo framework could provide similar benefits in developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Target Compound : N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide 5: 4-methoxybenzyl; 2: isopropyl carboxamide ~357.39* High lipophilicity (logP ~2.8); potential protease/polymerase inhibition
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid 5: 4-methoxybenzyl; 2: carboxylic acid 301.30 Lower logP (~1.2) due to ionization; intermediate for carboxamide derivatives
5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid 5: 2-chlorobenzyl; 2: carboxylic acid 305.72 Enhanced electron-withdrawing effects; possible improved metabolic stability
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 5: 4-fluorobenzyl; 2: methyl ester 303.29 Ester prodrug form; increased cell permeability
N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide 5: 4-methoxybenzyl; 2: 4-chloro-2-methylphenyl carboxamide ~392.83* Bulky aryl group may hinder target binding; unconfirmed bioactivity
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 5: 3-methylfuran-2-carbonyl; 2: ethyl ester 303.30 Antiviral activity (RSV polymerase inhibition, IC₅₀ ~0.8 μM); 65% synthetic yield
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid 2: carboxylic acid; no benzyl substitution 195.15 Parent scaffold; used as a building block for further derivatization

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-methoxybenzyl group in the target compound increases logP compared to unsubstituted analogs (e.g., 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, logP ~-0.5) .
  • Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit moderate logP (~2.5), balancing solubility and membrane permeability .

Bioactivity Trends :

  • Ester derivatives (e.g., ethyl 5-(3-methylfuran-2-carbonyl)-2-carboxylate) show antiviral activity, suggesting the carbonyl group enhances target engagement .
  • Carboxamide derivatives (e.g., target compound) are hypothesized to mimic natural substrates of proteases or polymerases due to hydrogen-bonding capability .

Synthetic Accessibility :

  • Carboxylic acid intermediates (e.g., 5-(4-methoxybenzyl)-2-carboxylic acid) are commonly synthesized via Ugi-azide condensation, enabling rapid diversification .
  • Ethyl esters (e.g., Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) are commercially available, facilitating large-scale modifications .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of hydrazine derivatives with enamine intermediates under reflux conditions to form the pyrazolo[1,5-a]pyrazine core .
  • Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or alkylation, using reagents like LiOH or triethylamine to facilitate deprotonation .
  • Step 3 : Carboxamide formation via coupling reactions (e.g., using EDCI/HOBt) with isopropylamine.
  • Characterization : Confirm each step using 1H^1H/13C^{13}C NMR (e.g., shifts at δ 7.2–6.8 ppm for aromatic protons) and HRMS for mass validation .

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